molecular formula C11H22N2 B13179729 9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine

9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine

Katalognummer: B13179729
Molekulargewicht: 182.31 g/mol
InChI-Schlüssel: IKEBMOCCIOXNPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound featuring a 9-azabicyclo[3.3.1]nonane core substituted with a propyl group at the 9-position and an amine group at the 3-position. This article compares 9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine with structurally related compounds, emphasizing molecular features, biological activities, and safety profiles.

Eigenschaften

Molekularformel

C11H22N2

Molekulargewicht

182.31 g/mol

IUPAC-Name

9-propyl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C11H22N2/c1-2-6-13-10-4-3-5-11(13)8-9(12)7-10/h9-11H,2-8,12H2,1H3

InChI-Schlüssel

IKEBMOCCIOXNPN-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C2CCCC1CC(C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel . This process can be followed by various reactions to introduce the propyl group at the 9-position.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves bulk manufacturing and sourcing through custom synthesis .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Stereochemistry : The 3-endo configuration (e.g., 9-methyl analog) is common in bioactive compounds, while 3-exo derivatives (e.g., ethylsulfonyl analog) are less explored .
  • Substituent Effects : Bulky 9-substituents (e.g., cyclopropyl) enhance receptor selectivity, while methyl groups improve synthetic accessibility .

Pharmacological Profiles

Receptor Binding and Selectivity

  • 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (AT-1001): Activity: Non-competitive antagonist at α3β4 nicotinic acetylcholine receptors (nAChRs) with nanomolar affinity (Kᵢ = 2.3 nM). Low affinity for α4β2 and α7 subtypes . Application: Blocks nicotine self-administration in preclinical models, suggesting utility in addiction therapy .
  • Sigma-2 Receptor Ligands: N-Substituted Carbamates: Derivatives like N-(9-(4-aminophenethyl))-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate exhibit high σ₂ receptor affinity (Kᵢ = 8.7 nM) and >100-fold selectivity over σ₁ receptors .
  • 5-HT₃ Receptor Antagonists :
    • Photo-crosslinking Analogs : Compounds with trifluoromethyl-diazirine groups (e.g., 13 ) enable mapping of orthosteric binding sites via covalent interactions .

Adenosine Receptor Agonists

General Strategies

  • Alkoxycarbonylation: Used to synthesize carbamate derivatives (e.g., AT-1001) via reaction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine with benzoyl chlorides .
  • Palladium-Catalyzed Coupling : Enables N-alkylation of the bicyclic core, as seen in the synthesis of IIIB-31 (96% yield) using [Pd(crotyl)Cl]₂ and BippyPhos .
  • Heterocyclic Functionalization : Cyclopropyl and ethylsulfonyl groups are introduced via nucleophilic substitution or sulfonylation .

Yield and Purity

  • 3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine: Available commercially at 95% purity (20 mg: $1,495) .
  • 9-Methyl Derivatives : Synthesized in >80% yield via reductive amination or carbamate formation .

Biologische Aktivität

9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine, a bicyclic amine compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

The chemical structure of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine is characterized by a bicyclic framework with nitrogen atoms contributing to its unique properties. Below is a summary of its chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₅N
Molecular Weight165.25 g/mol
IUPAC Name9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine
CAS NumberNot specified

The biological activity of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine is believed to be mediated through its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmission and cellular signaling pathways. The compound may exhibit effects similar to those of other bicyclic amines, such as modulation of cholinergic activity via inhibition of acetylcholinesterase (AChE) .

Anticancer Properties

Research indicates that compounds with similar bicyclic structures can possess significant anticancer activities. For instance, studies on related azabicyclic compounds have shown their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells . The proposed mechanism involves the disruption of oncogenic signaling pathways.

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, 9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine may also exhibit neuroprotective effects by modulating cholinergic transmission and potentially reducing neuroinflammation . The inhibition of AChE could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function and providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activity differences between 9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine and other related compounds:

CompoundKey DifferencesBiological Activity
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amineMethyl group instead of propylSimilar neuroprotective effects
9-Benzyl-9-azabicyclo[3.3.1]nonanBenzyl group enhances lipophilicityIncreased anticancer activity
9-Ethyl-9-azabicyclo[3.3.1]nonanEthyl group may alter receptor bindingPotentially reduced activity

Case Studies

Several case studies have explored the biological activities of azabicyclic compounds:

  • Case Study on Anticancer Activity : A study demonstrated that a related compound inhibited cell proliferation in MDA-MB-231 breast cancer cells through apoptosis induction via mitochondrial pathways .
  • Neuroprotective Effects : Research indicated that azabicyclic derivatives could enhance cognitive function in animal models by inhibiting AChE, leading to improved memory performance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.